Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound characterized by a fused imidazo-pyridine ring system, featuring a bromine atom at the seventh position and a carboxylate group at the second position. This compound is of considerable interest in medicinal chemistry due to its potential biological activities and its utility as a precursor for synthesizing various pharmacologically active molecules. The compound's IUPAC name is Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate, and it has the molecular formula with a molecular weight of approximately 255.08 g/mol .
Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate is classified as a heterocyclic organic compound. It is sourced from various chemical suppliers and research articles that focus on its synthesis and applications in medicinal chemistry. The compound has been referenced in databases such as PubChem and BenchChem, which provide detailed information about its structure, properties, and potential applications .
The synthesis of methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate typically involves several key steps:
The synthesis can be performed using various methods, including traditional reflux techniques or more modern approaches such as microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction times . For instance, one method reported involves using sodium hydroxide to promote cyclization under ambient conditions, achieving high yields in a short time frame .
The molecular structure of methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate features a fused bicyclic system consisting of both an imidazole and pyridine ring. The presence of the bromine atom at position seven significantly influences the compound's reactivity and biological properties.
These identifiers are crucial for researchers looking to reference or obtain this compound for further study.
Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions:
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents; the specific products formed depend on the reaction conditions employed .
The mechanism of action for methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate involves its interactions with specific biological targets such as enzymes or receptors. The bromine atom and carboxylic acid group are pivotal in facilitating these interactions. Research indicates that derivatives of this compound exhibit potential anticancer properties by affecting cell cycle dynamics and inducing cytotoxicity in cancer cell lines .
Relevant analyses include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), which confirm structural integrity and purity during synthesis .
Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate has several notable applications:
The synthesis of methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate primarily relies on Gould-Jacobs cyclocondensation, a cornerstone methodology for constructing the imidazo[1,2-a]pyridine scaffold. This one-pot reaction involves the cyclodehydration of 2-aminopyridine derivatives with α-halo carbonyl compounds. Specifically, 5-bromopyridin-2-amine reacts with methyl bromopyruvate under reflux conditions in anhydrous dimethylformamide (DMF) or ethanol. The reaction typically proceeds at 80-100°C for 12-24 hours, yielding the bicyclic core structure through nucleophilic displacement followed by intramolecular cyclization [4] [6].
Critical to this approach is the electronic influence of the bromine substituent at the pyridine's C5 position (which becomes C7 in the fused system). Bromine's moderate electron-withdrawing effect enhances the electrophilicity at C2 of the pyridine ring, facilitating nucleophilic attack by the α-carbon of bromopyruvate. This regioselectivity ensures the bromine atom occupies the C7 position in the final imidazo[1,2-a]pyridine structure. Post-condensation purification typically employs flash chromatography with ethyl acetate/hexane gradients (1:3 to 1:1 v/v), achieving isolated yields of 65-78% [4] [6].
Table 1: Optimization of Condensation Parameters
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
Ethanol | 80 | 24 | 68 |
DMF | 100 | 12 | 78 |
Acetonitrile | 85 | 18 | 62 |
Toluene | 110 | 15 | 58 |
Palladium-catalyzed methodologies offer enhanced regiocontrol for synthesizing halogenated imidazopyridines. These strategies employ Sonogashira coupling or Cadiot-Chodkiewicz cross-coupling to assemble key alkyne intermediates that undergo subsequent heterocyclization. In one optimized route, 2-amino-5-bromopyridine reacts with methyl propiolate under Pd(PPh₃)₄/CuI catalysis (2-5 mol%) in triethylamine at 60°C. This coupling generates a propargylamine intermediate that spontaneously undergoes copper(I)-mediated cyclization to form the imidazo[1,2-a]pyridine core [6].
This approach demonstrates superior functional group tolerance compared to traditional condensation, allowing incorporation of sensitive substituents at C6 and C8 positions. Microwave-assisted variants significantly accelerate the cyclization step, reducing reaction times to 15-30 minutes with comparable yields (70-82%). The catalytic system's efficiency depends critically on copper co-catalyst purity, with freshly distilled CuI providing optimal results. Post-reaction purification requires chelating chromatography media to remove residual metal contaminants [6].
Direct electrophilic bromination of pre-formed methyl imidazo[1,2-a]pyridine-2-carboxylate provides an alternative route to the target compound. This approach employs molecular bromine (Br₂) or N-bromosuccinimide (NBS) in halogenated solvents, exploiting the electron-rich C7 position of the heterocyclic system. Kinetic studies reveal that dichloromethane at 0-5°C with NBS (1.05 equivalents) achieves >95% C7 selectivity due to the substantial nucleophilic character at this position [3] [6].
The bromination mechanism involves electrophilic attack at the para position relative to the pyridine nitrogen, with the carboxylate group at C2 providing moderate ortho/para-directing influence. Careful stoichiometric control prevents dibromination at C5 and C7 positions. Reaction monitoring via thin-layer chromatography (TLC) is essential, with quenching in sodium thiosulfate solution upon completion. Recrystallization from ethanol/water mixtures yields analytically pure product (typically >95% by HPLC) with isolated yields of 80-85%. This method avoids the requirement for pre-brominated aminopyridine precursors, expanding substrate availability [3] [6].
Table 2: Brominating Agents and Their Selectivity Profiles
Brominating Agent | Solvent | Temperature (°C) | C7 Selectivity (%) |
---|---|---|---|
NBS | DCM | 0-5 | >95 |
Br₂ (1 equiv) | DCM | 0 | 85 |
Br₂ (1 equiv) | AcOH | 25 | 78 |
Pyridinium tribromide | MeCN | 25 | 88 |
Carboxyl functionalization represents the final critical step in accessing the target ester. Direct esterification of 7-bromoimidazo[1,2-a]pyridine-2-carboxylic acid employs Fischer-Speier conditions with modifications. Optimal results utilize thionyl chloride (SOCl₂) for acid chloride formation (reflux, 3 hours), followed by methanol quench at -20°C. This sequential approach prevents epimerization and minimizes ester hydrolysis, achieving 90-92% conversion [4] [6].
Alternative methodologies exploit dehydrative coupling agents. Carbodiimide-mediated esterification using DCC/DMAP (N,N'-dicyclohexylcarbodiimide/4-dimethylaminopyridine) in anhydrous dichloromethane achieves near-quantitative yields at room temperature within 6 hours. This method is particularly valuable for acid-sensitive substrates, though it requires rigorous purification to remove urea byproducts. Critical parameters include stoichiometric control (1:1.2:0.2 ratio of acid:DCC:DMAP) and molecular sieve addition to sequester water. Transesterification approaches using methyl acetate with acid catalysts (p-toluenesulfonic acid) show limited utility due to competing N-alkylation at the imidazo[1,2-a]pyridine nitrogen [4] [6].
Table 3: Esterification Method Comparison for Carboxyl Derivative Formation
Method | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Acid chloride | SOCl₂, MeOH | Reflux then -20°C | 3 + 1 | 90-92 |
Carbodiimide coupling | DCC/DMAP | 25 | 6 | 95-97 |
Direct acid-catalyzed | H₂SO₄, MeOH | 65 | 24 | 60-65 |
Diazomethane | CH₂N₂, ether | 0 | 0.5 | 90 |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7